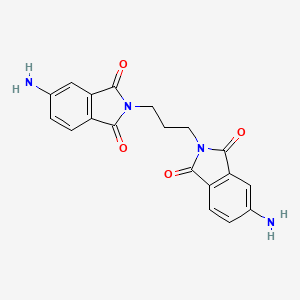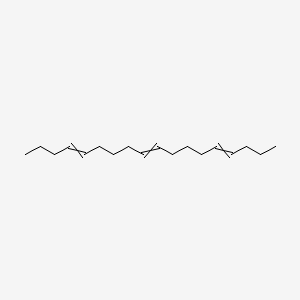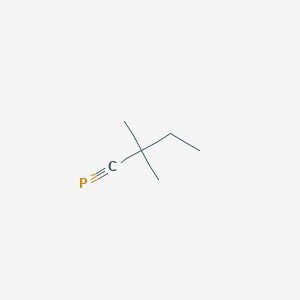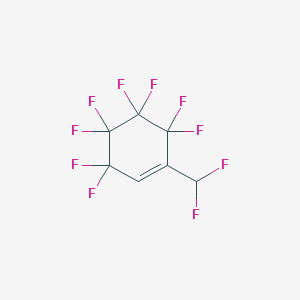
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. Its structure includes a phenyl group, a methyl group, and a sulfonyl group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, methyl iodide, and sulfonyl chloride.
Formation of Intermediate: The initial step involves the alkylation of phenylacetic acid with methyl iodide in the presence of a base like potassium carbonate to form methyl phenylacetate.
Sulfonylation: The intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group, forming methyl phenylsulfonylacetate.
Coupling Reaction: The final step involves a coupling reaction with (2R)-2-methyl-1-phenylpropylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The phenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylpropyl)pentanedioate: Lacks the sulfonyl group, resulting in different reactivity and applications.
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)butanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is unique due to the presence of both the sulfonyl and phenyl groups, which confer distinct reactivity and functionality. This makes it valuable in specific synthetic and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
112375-51-6 |
|---|---|
Molekularformel |
C22H26O6S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
5-O-methyl 1-O-phenyl (2R)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]pentanedioate |
InChI |
InChI=1S/C22H26O6S/c1-16(2)21(29(25,26)18-12-8-5-9-13-18)19(14-15-20(23)27-3)22(24)28-17-10-6-4-7-11-17/h4-13,16,19,21H,14-15H2,1-3H3/t19-,21+/m0/s1 |
InChI-Schlüssel |
WNVCLHCBDCIDML-PZJWPPBQSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@H](CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)


![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)


